Propanoic acid, 2-oxo-, (4-fluorophenyl)methyl ester
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Overview
Description
Propanoic acid, 2-oxo-, (4-fluorophenyl)methyl ester is an organic compound with a unique structure that combines a propanoic acid derivative with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-oxo-, (4-fluorophenyl)methyl ester typically involves the esterification of 2-oxopropanoic acid with (4-fluorophenyl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-oxo-, (4-fluorophenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols or aldehydes.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Propanoic acid, 2-oxo-, (4-fluorophenyl)methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which propanoic acid, 2-oxo-, (4-fluorophenyl)methyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-oxo-, methyl ester: Similar in structure but lacks the fluorophenyl group.
Propanoic acid, 2-oxo-, ethyl ester: Another ester derivative with different alkyl groups.
Phenylacetic acid, 2-oxo-, methyl ester: Contains a phenyl group instead of a fluorophenyl group.
Uniqueness
Propanoic acid, 2-oxo-, (4-fluorophenyl)methyl ester is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Properties
CAS No. |
833488-70-3 |
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Molecular Formula |
C10H9FO3 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
(4-fluorophenyl)methyl 2-oxopropanoate |
InChI |
InChI=1S/C10H9FO3/c1-7(12)10(13)14-6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 |
InChI Key |
XERKJXWFGDTNGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)OCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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